molecular formula C19H12O7 B1199747 Coumestrol diacetate CAS No. 35826-57-4

Coumestrol diacetate

Cat. No.: B1199747
CAS No.: 35826-57-4
M. Wt: 352.3 g/mol
InChI Key: AHOLUZZXIVWXQQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of coumestrol diacetate follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The primary IUPAC designation for this compound is 6H-Benzofuro[3,2-c]benzopyran-6-one,3,9-bis(acetyloxy)-, which accurately describes the core benzofurobenzopyran skeleton with two acetyloxy substituents at positions 3 and 9. This nomenclature reflects the systematic approach to naming polycyclic aromatic compounds with ester functionalities.

Alternative systematic names for this compound include 3,9-Diacetoxy-6H-benzofuro[3,2-c]benzopyran-6-one and 7,12-Diacetoxycoumestane, with the latter designation emphasizing the coumestan structural framework. The compound is officially registered under Chemical Abstracts Service number 35826-57-4, providing a unique identifier for database searches and regulatory documentation. Additional nomenclature variations include 3,9-bis(acetyloxy)-benzofuro[3,2-c]chromen-6-one and O,O'-Diacetylcoumestrol, which highlight different aspects of the molecular structure.

The systematic naming convention also recognizes the compound through various database-specific identifiers, including NSC-70641 in the National Cancer Institute database and UNII-X24J95M1PC in the United States Adopted Names registry. These multiple nomenclature systems ensure comprehensive identification across different scientific and regulatory contexts, facilitating accurate communication and literature searches related to this specific acetylated derivative.

Properties

CAS No.

35826-57-4

Molecular Formula

C19H12O7

Molecular Weight

352.3 g/mol

IUPAC Name

(3-acetyloxy-6-oxo-[1]benzofuro[3,2-c]chromen-9-yl) acetate

InChI

InChI=1S/C19H12O7/c1-9(20)23-11-3-5-13-15(7-11)25-18-14-6-4-12(24-10(2)21)8-16(14)26-19(22)17(13)18/h3-8H,1-2H3

InChI Key

AHOLUZZXIVWXQQ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)OC(=O)C)OC3=O

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)OC(=O)C)OC3=O

Other CAS No.

35826-57-4

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Estrogenic Activity

Mechanism of Action
Coumestrol diacetate exhibits estrogenic activity by binding to estrogen receptors (ERα and ERβ), thereby influencing various biological processes. Research indicates that coumestrol and its derivatives can act as selective estrogen receptor modulators (SERMs), which can mimic or block estrogen's effects in different tissues . This property makes this compound a candidate for therapeutic applications in hormone-related conditions.

Case Studies

  • A study demonstrated that this compound effectively activates human PXR (Pregnane X Receptor) but does not antagonize its activation by rifampicin, suggesting a nuanced role in drug metabolism and interactions .
  • In animal models, this compound has been shown to influence reproductive behaviors and physiological responses similar to those induced by natural estrogens .

Pharmacological Applications

Potential Therapeutics
Due to its SERM properties, this compound is being investigated for its potential in treating hormone-dependent cancers, such as breast cancer. The compound's ability to selectively modulate estrogen receptor activity may offer advantages over traditional therapies that do not discriminate between receptor subtypes .

Research Findings

  • This compound has been noted for its ability to inhibit autoantibody production in autoimmune conditions, indicating a possible role in immunomodulation .
  • Its effects on metabolic pathways have been explored, with findings suggesting that it may influence lipid metabolism and glucose homeostasis .

Agricultural Applications

Animal Health
In agricultural settings, this compound is recognized for its impact on livestock health. The compound has been linked to reproductive performance in animals fed diets rich in clover and alfalfa, which naturally contain coumestans .

Case Studies

  • Research has shown that feeding alfalfa containing coumestrol can enhance growth rates and improve meat quality in sheep, highlighting the compound's potential benefits in livestock production .
  • Additionally, the compound's estrogenic effects have raised concerns regarding reproductive issues in livestock exposed to high levels of dietary phytoestrogens .

Comparative Analysis of Coumestrol Derivatives

The following table summarizes the comparative effects of this compound with other related compounds:

CompoundEstrogenic ActivityPXR ModulationTherapeutic Potential
CoumestrolHighAntagonistBreast cancer treatment
This compoundModerateAgonistHormonal therapies
Coumestrol Dimethyl EtherLowNeutralLimited

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight Key Functional Groups Solubility (Predicted)
Coumestrol diacetate C₁₉H₁₂O₇ 352.07 Acetate (x2) Low water solubility
Coumestrol C₁₅H₈O₅ 268.03 Hydroxyl (x2) Moderate in polar solvents
Psoralidin C₂₀H₁₆O₅ 336.10 Prenyl, hydroxyl Lipophilic
4-Methoxycoumestrol C₁₆H₁₀O₆ 298.05 Methoxy, hydroxyl Moderate
Glyceollin I C₂₀H₁₈O₆ 354.11 Isoflavonoid skeleton Lipophilic

Key Observations :

  • Psoralidin and glyceollins, though structurally distinct, share roles as phytoalexins in plant-microbe interactions .

Coumestrol :

  • Plant Defense : Accumulates in soybean roots during water stress (117-fold increase) and nematode resistance in Lima beans (Phaseolus lunatus) .
  • Antiviral : Inhibits HSV-1 replication (IC₅₀: ~3.3 µM) by interfering with viral attachment and penetration .
  • Anticancer : Induces apoptosis in colorectal cancer cells via ferroptosis pathway activation .

This compound :

  • No direct studies on its bioactivity are available. However, acetylation in similar compounds (e.g., genistein diacetate) often requires enzymatic deacetylation in vivo to exert effects, suggesting this compound may act as a prodrug .

Psoralidin :

  • Exhibits nematocidal activity in Lima beans, with post-infection concentrations 7–32 times above in vitro IC₅₀ values (10–15 µg/ml) .

Glyceollins :

  • Biosynthesized from daidzein via CYP93A1 and IFR2 enzymes; critical in soybean resistance to fungal pathogens .
Metabolic Pathways
  • Coumestrol Biosynthesis : Derived from daidzein via oxidative coupling, with key enzymes including CYP93A1 and IFR2 .
  • Diacetylation : Likely occurs via acetyltransferases, as seen in other plant secondary metabolites. This modification may protect coumestrol from degradation or modulate its activity .

Preparation Methods

Key Steps and Reagents

  • Reactants :

    • Coumestrol (3 parts by weight)

    • Acetic anhydride (90 parts by weight)

    • Sodium acetate (10 parts by weight)

  • Procedure :

    • Suspend coumestrol in acetic anhydride and add sodium acetate.

    • Heat the mixture to boiling, then quench in ice water.

    • Filter the precipitate and recrystallize from acetone-ethanol.

  • Yield and Purity :

    • Theoretical yield achieved due to stoichiometric excess of acetic anhydride.

    • Recrystallized product shows sharp melting point (234–235°C) and high purity.

Table 1: Reaction Conditions and Analytical Data

ParameterValue
Coumestrol:Acetic Anhydride:NaAc3:90:10 (w/w)
Reaction TemperatureBoiling point (reflux)
YieldTheoretical
Melting Point234–235°C
Elemental Analysis (C)64.75% (calculated); 64.7% (found)
Elemental Analysis (H)3.44% (calculated); 3.51% (found)

Alternative Acylating Agents

The method’s versatility allows substitution of acetic anhydride with other acylating agents to produce diverse coumestrol esters. For diacetate synthesis, acetic anhydride remains optimal, but alternative reagents include:

Reagent Options

  • Anhydrides : Propionic, butyric, or stearic anhydrides

  • Halides : Acetyl chloride or bromide

  • Other : Aliphatic acid chlorides (e.g., valeric, lauric)

These reagents require stoichiometric excess to ensure complete esterification of both hydroxyl groups. Solvent systems like benzene, toluene, or dioxane may enhance reaction efficiency when acylating agents act as solvents.

Physical and Chemical Properties

This compound exhibits distinct properties that differentiate it from coumestrol:

Key Characteristics

PropertyThis compoundCoumestrol
Molecular Formula C₁₉H₁₂O₇C₁₅H₁₀O₄
Molecular Weight 352.29 g/mol268.24 g/mol
Melting Point 237°C385°C
Stability Resists oxidationProne to oxidation
Crystallinity Sharp melting pointAmorphous or low purity

Analytical Validation

The diacetate’s structure and purity are confirmed through spectroscopic and chromatographic methods:

Spectroscopic Data

  • UV-Vis (Methanol) : Absorption maxima at 208, 243, 343 nm.

  • ¹H NMR (DMSO-d₆) : Peaks at δ 7.87–7.84 (d, J = 8.4 Hz), 7.71–7.68 (d, J = 8.4 Hz), and 7.17–6.95 (m).

Chromatographic Separation

  • Rf Values :

    • System 1 (Acetone-Acetic Acid-Water) : 0.088–0.10

    • System 5 (Butanol-Acetic Acid-Water) : 0.91–0.93

Reaction Optimization

Critical factors influencing yield and purity include:

Promoters and Solvents

  • Promoters : Sodium acetate, pyridine, or potassium carbonate enhance esterification kinetics.

  • Solvent Systems :

    • Inert Solvents : Benzene, dioxane, or diethyl ether

    • Excess Acylating Agent : Acts as both reactant and solvent

Temperature and Time

  • Temperature Range : 0–175°C; optimal conditions typically involve reflux.

  • Reaction Time : Completion confirmed by disappearance of coumestrol or formation of crystalline product .

Q & A

Q. What ethical considerations apply to studies involving this compound in animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo experiments. Obtain approval from institutional animal care committees (IACUC). Justify sample sizes using power analysis and minimize suffering via humane endpoints (e.g., tumor volume limits). Disclose conflicts of interest, particularly if sourcing this compound from commercial vendors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Coumestrol diacetate
Reactant of Route 2
Reactant of Route 2
Coumestrol diacetate

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